molecular formula C18H21BrN2O5S B5165626 N-(4-bromo-3-methylphenyl)-N~2~-(2,4-dimethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide

N-(4-bromo-3-methylphenyl)-N~2~-(2,4-dimethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide

Cat. No.: B5165626
M. Wt: 457.3 g/mol
InChI Key: ONXXZIDWNYXOSZ-UHFFFAOYSA-N
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Description

N-(4-bromo-3-methylphenyl)-N~2~-(2,4-dimethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide is a complex organic compound that features a combination of bromine, methyl, methoxy, and sulfonyl groups attached to a glycinamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromo-3-methylphenyl)-N~2~-(2,4-dimethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide typically involves multi-step organic reactions. The process begins with the preparation of the intermediate compounds, which are then combined under specific conditions to form the final product. Common reagents used in the synthesis include bromine, methylating agents, and sulfonyl chlorides. The reaction conditions often require controlled temperatures and the use of catalysts to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions in batch or continuous flow reactors. The use of automated systems and advanced analytical techniques ensures consistent quality and efficiency in the production process. Safety measures are also crucial due to the handling of potentially hazardous reagents and the need to control reaction conditions precisely.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromo-3-methylphenyl)-N~2~-(2,4-dimethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups, leading to the formation of new derivatives.

    Substitution: The bromine atom in the compound can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used to replace the bromine atom under suitable conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.

Scientific Research Applications

N-(4-bromo-3-methylphenyl)-N~2~-(2,4-dimethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.

    Industry: Used in the development of new materials and as an intermediate in the production of specialty chemicals.

Mechanism of Action

The mechanism by which N-(4-bromo-3-methylphenyl)-N~2~-(2,4-dimethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular pathways and biological responses. The exact mechanism can vary depending on the context in which the compound is used, such as in biological assays or chemical reactions.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-bromophenyl)-N~2~-(2,4-dimethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide
  • N-(4-bromo-3-methylphenyl)-N~2~-(2,4-dimethoxyphenyl)-N~2~-(methylsulfonyl)acetamide

Uniqueness

N-(4-bromo-3-methylphenyl)-N~2~-(2,4-dimethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide stands out due to its specific combination of functional groups, which confer unique chemical properties and reactivity. This makes it a valuable compound for various applications, particularly in research and development.

Properties

IUPAC Name

N-(4-bromo-3-methylphenyl)-2-(2,4-dimethoxy-N-methylsulfonylanilino)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21BrN2O5S/c1-12-9-13(5-7-15(12)19)20-18(22)11-21(27(4,23)24)16-8-6-14(25-2)10-17(16)26-3/h5-10H,11H2,1-4H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONXXZIDWNYXOSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)CN(C2=C(C=C(C=C2)OC)OC)S(=O)(=O)C)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21BrN2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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